Cas no 1400866-15-0 (2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide)

2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-chloro-N-(6-phenanthridinylmethyl)-
- 2-chloro-N-(phenanthridine-6-ylmethyl)acetamide
- 2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide
- 1400866-15-0
- SCHEMBL15522224
- G71239
- GWSFWQVGILXLSE-UHFFFAOYSA-N
-
- インチ: 1S/C16H13ClN2O/c17-9-16(20)18-10-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)19-15/h1-8H,9-10H2,(H,18,20)
- InChIKey: GWSFWQVGILXLSE-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=C2C(=C3C=CC=CC3=N1)C=CC=C2)(=O)CCl
計算された属性
- せいみつぶんしりょう: 284.0716407g/mol
- どういたいしつりょう: 284.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 42Ų
2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024I93-10mg |
2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide |
1400866-15-0 | 98% | 10mg |
$487.00 | 2023-12-21 | |
1PlusChem | 1P024I93-5mg |
2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide |
1400866-15-0 | 98% | 5mg |
$316.00 | 2023-12-21 | |
1PlusChem | 1P024I93-1mg |
2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide |
1400866-15-0 | 98% | 1mg |
$129.00 | 2023-12-21 |
2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide 関連文献
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-
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-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
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-
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-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
2-Chloro-N-(phenanthridin-6-ylmethyl)acetamideに関する追加情報
Introduction to 2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide (CAS No. 1400866-15-0)
2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide, identified by its Chemical Abstracts Service (CAS) number 1400866-15-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of amides, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom, which is further substituted with other functional groups. The structural motif of phenanthridine in its molecular framework introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry applications.
The molecular structure of 2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide consists of a phenanthridine core, a chloro substituent at the 2-position, and an N-(phenanthridin-6-ylmethyl)acetamide moiety. This arrangement not only imparts distinct chemical reactivity but also opens up possibilities for diverse biological interactions. The phenanthridine ring system is known for its ability to interact with biological targets such as enzymes and receptors, often serving as a key pharmacophore in the design of therapeutic agents.
In recent years, there has been growing interest in leveraging the structural features of phenanthridine derivatives for the development of novel pharmaceuticals. The presence of the chloro group enhances the electrophilicity of the molecule, facilitating further functionalization through nucleophilic substitution reactions. This property is particularly useful in synthetic chemistry, where such intermediates can be transformed into more complex molecules with tailored biological activities.
One of the most compelling aspects of 2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide is its potential as a building block in medicinal chemistry. Researchers have explored its utility in generating libraries of compounds for high-throughput screening (HTS) to identify inhibitors or modulators of interest. The phenanthridine scaffold has been associated with various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of an acetamide group at the nitrogen position further expands its pharmacological profile by introducing hydrogen bonding capabilities, which can enhance binding affinity to biological targets.
The synthesis of 2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps typically include the chlorination of a precursor phenanthridine derivative followed by amide bond formation. Advances in catalytic methods have enabled more efficient and sustainable routes to these compounds, reducing waste and improving scalability.
Recent studies have highlighted the role of phenanthridine-based compounds in addressing unmet medical needs. For instance, derivatives similar to 2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide have been investigated for their potential in modulating protein-protein interactions relevant to neurodegenerative diseases. The ability to fine-tune the structure while maintaining core pharmacophoric elements allows for the development of highly specific therapeutics with minimal off-target effects.
The pharmacokinetic properties of 2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide are also under active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have begun to explore its bioavailability and metabolic stability, providing insights into potential formulation strategies and dosing regimens.
In conclusion, 2-Chloro-N-(phenanthridin-6-ylmethyl)acetamide (CAS No. 1400866-15-0) represents a promising candidate in pharmaceutical research due to its unique structural features and versatile reactivity. Its potential applications span multiple therapeutic areas, driven by ongoing advancements in synthetic methodologies and computational drug design. As research continues to uncover new biological functions associated with phenanthridine derivatives, compounds like this are poised to play a significant role in the next generation of medicinal agents.
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